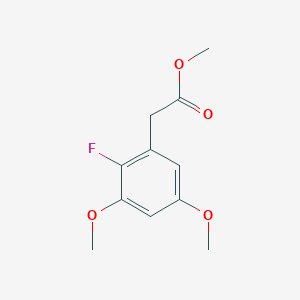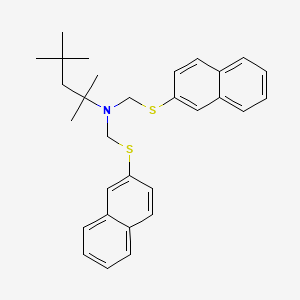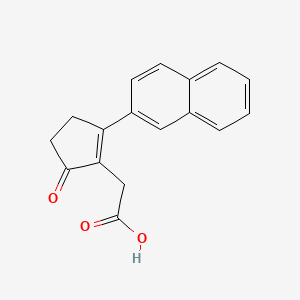![molecular formula C16H16Cl2N4O2 B13986401 N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline CAS No. 66710-75-6](/img/structure/B13986401.png)
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a nitrophenyl diazenyl group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)aniline in the presence of a base such as sodium acetate to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during the diazotization process to prevent decomposition of the diazonium salt and using an appropriate solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions.
科学研究应用
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The nitrophenyl diazenyl group may also contribute to the compound’s biological activity by generating reactive intermediates that can further damage cellular components.
相似化合物的比较
Similar Compounds
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-N-nitrosourea
- N,N-bis(2-chloroethyl)hydrazine
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds that lack this functional group.
属性
CAS 编号 |
66710-75-6 |
|---|---|
分子式 |
C16H16Cl2N4O2 |
分子量 |
367.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-8-10-21(11-9-18)15-6-4-13(5-7-15)19-20-14-2-1-3-16(12-14)22(23)24/h1-7,12H,8-11H2 |
InChI 键 |
KAZWRDYCPFFMGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


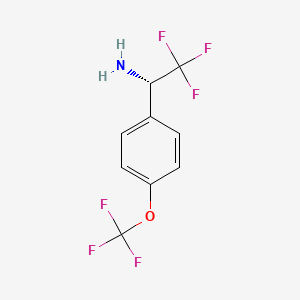
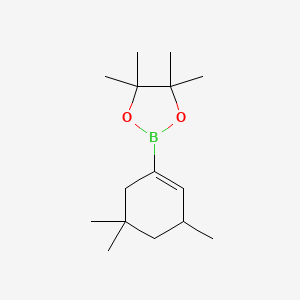
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)

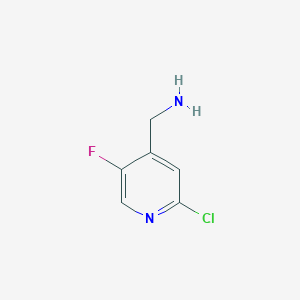
![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
